molecular formula C9H7NO2S B8687040 4-(Isothiocyanatomethyl)benzoic acid

4-(Isothiocyanatomethyl)benzoic acid

Cat. No. B8687040
M. Wt: 193.22 g/mol
InChI Key: YJHAFHMZBVQRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Isothiocyanatomethyl)benzoic acid is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Isothiocyanatomethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Isothiocyanatomethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Isothiocyanatomethyl)benzoic acid

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

4-(isothiocyanatomethyl)benzoic acid

InChI

InChI=1S/C9H7NO2S/c11-9(12)8-3-1-7(2-4-8)5-10-6-13/h1-4H,5H2,(H,11,12)

InChI Key

YJHAFHMZBVQRFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=C=S)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Carbon disulfide (0.26 mL, 4.4 mmol) was added to a mixture comprising 4-(aminomethyl) benzoic acid (0.23 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0 mL) and triethylamine (0.51 mL, 3.6 mmol), followed by stirring at room temperature for 24 hours. To the obtained reaction mixture, a tetrahydrofuran (1.0 mL) solution of iodine (0.41 g, 1.6 mmol) was dropwise added over a period of 4 minutes at 0° C., followed by stirring at 0° C. for further two hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (38 mg, 0.30 mmol) were added and mixed. Then, ethyl acetate (6 mL) was added, and the organic layer was separated and the aqueous layer was extracted once with ethyl acetate (3 mL). The organic layers were combined and concentrated under reduced pressure to dryness. To the obtained residue, ethyl acetate (3 mL) was added and thoroughly mixed, and the insoluble matter was filtered off. Then, the filtrate was concentrated under reduced pressure to dryness to obtain 4-(isothiocyanatomethyl)benzoic acid as a cream-colored solid (0.32 g, yield: 109%, HPLC purity: 88%, HPLC retention time: 3.1 min). LC-MS ES-192 (retention time: 3.5 min, condition 2).
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.41 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.